molecular formula C5H8Br2N2 B3048907 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide CAS No. 1855907-09-3

5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

Cat. No. B3048907
CAS RN: 1855907-09-3
M. Wt: 255.94
InChI Key: HOOXRKLAIZZZHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 3-(bromomethyl)-5-methylpyridine hydrobromide, has been reported. The synthesis used 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester is a key step in the synthesis of imidazolinones .


Chemical Reactions Analysis

The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester is a key step in the synthesis of imidazolinones . The reaction involves the use of N-bromosuccinimide (NBS) as the brominating reagent .

Scientific Research Applications

Synthesis and Medicinal Perspective

Pyrazole derivatives, particularly those with methyl substitution, exhibit a broad spectrum of biological activities. The synthetic approaches for these derivatives are diverse, with the aim to develop potent medicinal scaffolds. These compounds show potential in various therapeutic areas, demonstrating the versatility of pyrazole-based structures in drug design and development (Sharma et al., 2021).

Therapeutic Applications

Pyrazoline derivatives, closely related to pyrazoles, have demonstrated numerous pharmacological effects. They have been explored for antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties among others. The wide range of therapeutic applications highlights the significance of pyrazole and its derivatives in medicinal chemistry (Shaaban et al., 2012).

Organometallic Chemistry

In the realm of organometallic chemistry, pyrazole-based ligands such as hydridotris(pyrazolyl)borates have been utilized in the synthesis of Group 5 metal complexes. These complexes have potential applications in modeling metalloprotein interactions and developing organometallic catalysts (Etienne, 1996).

Drug-Like Candidates Development

The pyrazolo[1,5-a]pyrimidine scaffold, an extension of the pyrazole structure, has been employed as a building block in drug discovery. This scaffold has shown a wide range of medicinal properties, including anticancer and anti-inflammatory activities, indicating the potential for developing novel drug candidates (Cherukupalli et al., 2017).

Multicomponent Synthesis for Bioactive Derivatives

The synthesis of pyrazole derivatives through multicomponent reactions highlights the efficiency and versatility of these compounds in generating bioactive molecules. This approach aligns with the principles of green chemistry and offers a pathway to discover new therapeutic agents with the pyrazole moiety (Becerra et al., 2022).

properties

IUPAC Name

5-(bromomethyl)-1-methylpyrazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.BrH/c1-8-5(4-6)2-3-7-8;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOXRKLAIZZZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

CAS RN

1855907-09-3
Record name 1H-Pyrazole, 5-(bromomethyl)-1-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855907-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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